molecular formula C9H7ClN2O B1427659 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 26903-88-8

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B1427659
CAS No.: 26903-88-8
M. Wt: 194.62 g/mol
InChI Key: QOFOYZGPYPQKSX-UHFFFAOYSA-N
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Description

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a chlorine atom at the 5-position and an ortho-tolyl group at the 3-position

Mechanism of Action

Target of Action

The primary target of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is the ryanodine receptor (RyR) . This receptor derives its name from the plant metabolite ryanodine, a natural insecticide known to modify calcium channels . The RyR is conjectured to provide an excellent target for insect control .

Mode of Action

The compound acts as a potent activator of insect RyRs . It interacts with these receptors, causing changes in the calcium channels . This interaction and the resulting changes are significant in the field of crop protection, particularly in light of the ability of insects to rapidly develop resistance .

Biochemical Pathways

The activation of RyRs by this compound affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release . The compound’s action on this pathway leads to downstream effects that result in its insecticidal activity .

Pharmacokinetics

Its insecticidal activity suggests that it is likely absorbed and distributed within the insect’s body to reach its target, the ryr . Its metabolism and excretion would then determine its residual presence and potential environmental impact.

Result of Action

The activation of RyRs by this compound leads to changes in calcium signaling within the insect’s body . This disrupts normal cellular processes, leading to the insect’s death . Some compounds in this series have shown 100% larvicidal activity against certain pests at the test concentration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-tolylhydrazine with chloroacetic acid to form the corresponding hydrazide. This intermediate is then cyclized using phosphoryl chloride (POCl₃) to yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various diseases.

    Agriculture: It has shown promise as a pesticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-phenyl-1,2,4-oxadiazole
  • 5-Chloro-3-(p-tolyl)-1,2,4-oxadiazole
  • 5-Bromo-3-(o-tolyl)-1,2,4-oxadiazole

Uniqueness

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-(2-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFOYZGPYPQKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
Reactant of Route 3
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5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
Reactant of Route 5
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
Reactant of Route 6
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole

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